molecular formula C10H11FO3 B7808997 3-fluoro-4-(2-methoxyethoxy)benzaldehyde

3-fluoro-4-(2-methoxyethoxy)benzaldehyde

Cat. No. B7808997
M. Wt: 198.19 g/mol
InChI Key: RUBZKDBRIGTJLQ-UHFFFAOYSA-N
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Patent
US07572809B2

Procedure details

NaH (7.3 g) was carefully added to a solution of 2-Methoxy-ethanol (15 ml) in DMF (200 ml) and the solution was stirred for 4 hours. 3,4-difluoro-benzaldehyde (14 g) was added to the mixture under N2 at 0° C., and the resulting mixture was slowly warmed to room temperature and stirred for another 6 hours. Saturated aqueous NH4Cl (200 ml) was added to the solution, and the mixture was extracted by ethyl acetate (500 ml×3). The organic layer was evaporated to give 3-Fluoro-4-(2-methoxy-ethoxy)-benzaldehyde as oil (15 g). LC-MS: m/e 199 (MH+).
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][CH2:5][CH2:6][OH:7].[F:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1F)[CH:12]=[O:13].[NH4+].[Cl-]>CN(C=O)C>[F:8][C:9]1[CH:10]=[C:11]([CH:14]=[CH:15][C:16]=1[O:7][CH2:6][CH2:5][O:4][CH3:3])[CH:12]=[O:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
7.3 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
reactant
Smiles
COCCO
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
FC=1C=C(C=O)C=CC1F
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for another 6 hours
Duration
6 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted by ethyl acetate (500 ml×3)
CUSTOM
Type
CUSTOM
Details
The organic layer was evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC=1C=C(C=O)C=CC1OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 15 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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